Receptor Binding Affinity: 2-5-Fold Reduction Relative to Parent Ethidium
3-Azidoethidium binds to the noncompetitive antagonist site of the Torpedo californica nicotinic acetylcholine receptor with 2-5-fold lower affinity than the parent compound ethidium bromide [1]. This moderate affinity reduction indicates that the C3 azido substitution does not abolish target recognition, preserving sufficient reversible binding for effective photoaffinity labeling applications [1].
| Evidence Dimension | Binding affinity to nAChR noncompetitive antagonist site |
|---|---|
| Target Compound Data | IC₅₀ values not explicitly reported; affinity reduction quantified as 2-5-fold lower |
| Comparator Or Baseline | Ethidium bromide (parent compound) |
| Quantified Difference | 2-5-fold lower affinity |
| Conditions | Competitive inhibition of [³H]phencyclidine binding to Torpedo californica nicotinic acetylcholine receptor membranes |
Why This Matters
This quantitative affinity retention confirms that 3-azidoethidium remains a valid probe for ethidium-binding sites despite azido modification, whereas complete loss of affinity would render the compound useless for competitive binding studies.
- [1] Pedersen SE, Cohen JB. Site-selective photoaffinity labeling of the Torpedo californica nicotinic acetylcholine receptor by azide derivatives of ethidium bromide. Mol Pharmacol. 1995 Jan;47(1):1-9. PMID: 7838117. View Source
